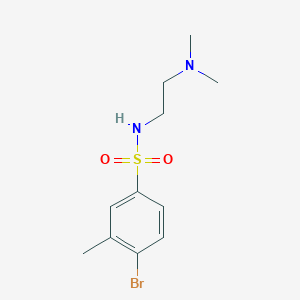
4-Bromo-n-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-n-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide is an organic compound with the molecular formula C10H15BrN2O2S. This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-n-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide typically involves the following steps:
Sulfonation: The addition of a sulfonamide group to the benzene ring.
Amidation: The attachment of the dimethylaminoethyl group to the sulfonamide.
These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
化学反应分析
Types of Reactions
4-Bromo-n-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
4-Bromo-n-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Bromo-n-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom and sulfonamide group contribute to the compound’s reactivity. These interactions can affect various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
- 4-Bromo-N-(2-(dimethylamino)ethyl)benzenesulfonamide
- 4-Bromo-N-(2-(dimethylamino)ethyl)-2-thiophenecarboxamide
Uniqueness
4-Bromo-n-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
生物活性
4-Bromo-N-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide, also known by its CAS number 923228-46-0, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the bromine atom and the dimethylamino ethyl side chain contribute to its unique chemical reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Sulfonamides generally exert their effects by inhibiting key enzymes involved in bacterial folic acid synthesis, but they also show potential in modulating other biological pathways:
- Antimicrobial Activity : The compound may inhibit bacterial growth by targeting enzymes involved in folate metabolism.
- Anticancer Potential : Research indicates that sulfonamide derivatives can inhibit carbonic anhydrase and other cancer-related enzymes, suggesting a possible role in cancer therapy .
- Enzyme Inhibition : It has been shown to affect acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities, which are crucial in neuropharmacology .
Biological Activity Data
A summary of available data on the biological activity of this compound is presented below:
| Activity Type | Target Enzyme/Pathway | IC50 (μM) | Reference |
|---|---|---|---|
| Antimicrobial | Folate synthesis | N/A | |
| Anticancer | Carbonic anhydrase | 10.4 | |
| Neuroinhibition | AChE | 7.31 | |
| Neuroinhibition | BChE | N/A |
Case Studies
- Antimicrobial Study : In vitro studies have demonstrated that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial strains. The mechanism involves the competitive inhibition of dihydropteroate synthase, leading to disrupted folate synthesis .
- Cancer Research : A study investigating the anticancer properties of sulfonamide derivatives found that compounds similar to this compound effectively inhibited tumor cell proliferation by targeting specific enzymes involved in cancer metabolism .
- Neuropharmacological Effects : The compound's inhibition of AChE and BChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that modifications in the side chains can enhance inhibitory potency against these enzymes .
属性
分子式 |
C11H17BrN2O2S |
|---|---|
分子量 |
321.24 g/mol |
IUPAC 名称 |
4-bromo-N-[2-(dimethylamino)ethyl]-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H17BrN2O2S/c1-9-8-10(4-5-11(9)12)17(15,16)13-6-7-14(2)3/h4-5,8,13H,6-7H2,1-3H3 |
InChI 键 |
NGWKJJRMNHMYAS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















